1,2-Dichlorobenzene-D4

Übersicht

Beschreibung

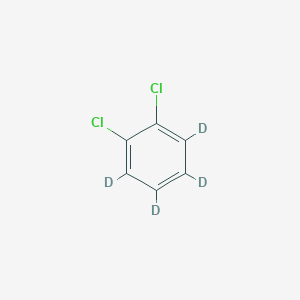

1,2-Dichlorobenzene-D4, also known as 1,2-Dichloro-3,4,5,6-tetradeuterobenzene, is a deuterated form of 1,2-Dichlorobenzene. It is a derivative of benzene where two adjacent hydrogen atoms are replaced by chlorine atoms and four hydrogen atoms are replaced by deuterium atoms. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Vorbereitungsmethoden

1,2-Dichlorobenzene-D4 can be synthesized through the deuteration of 1,2-Dichlorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas or deuterated reagents under specific reaction conditions. Industrial production methods typically involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Analyse Chemischer Reaktionen

Substitution Reactions

1,2-Dichlorobenzene-d₄ undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from chlorine atoms. The deuterium labeling does not alter reaction pathways but may influence reaction rates.

Key Reactions:

-

Hydroxylation :

Chlorine atoms are replaced by hydroxyl groups under alkaline conditions. For example: Reaction conditions: 60–70°C in deuterated DMSO (DMSO-d₆) . -

Amination :

Substitution with ammonia yields deuterated aniline derivatives: Catalyzed by copper at 200°C .

Table: Substitution Reaction Parameters

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Hydroxylation | NaOH, DMSO-d₆, 60–70°C | 1,2-Dihydroxybenzene-d₄ | |

| Amination | NH₃, Cu catalyst, 200°C | 1,2-Diaminobenzene-d₄ |

Oxidation Reactions

Oxidation typically targets the benzene ring or substituents. Deuterium labeling minimally affects oxidative pathways but may alter reaction kinetics.

- Formation of Quinones :

Strong oxidizing agents (e.g., KMnO₄) convert 1,2-dichlorobenzene-d₄ to deuterated 1,2-benzoquinone: Conditions: Acidic or basic media at 80–100°C .

Table: Oxidation Reaction Parameters

| Oxidizing Agent | Conditions | Major Products | References |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 1,2-Benzoquinone-d₄ | |

| CrO₃ | Acetic acid, reflux | Chlorinated quinone derivatives |

Reduction Reactions

Reductive dechlorination is a prominent pathway, influenced by deuterium’s mass effect.

-

Catalytic Hydrogenation :

Palladium-catalyzed hydrogenation removes chlorine atoms: Reaction rate is slower compared to non-deuterated analogs . -

Lithium Aluminum Hydride (LiAlH₄) :

Produces deuterated benzene derivatives: Conducted in anhydrous ether at 0°C .

Table: Reduction Reaction Parameters

| Reducing Agent | Conditions | Major Products | References |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 25°C | 1,2-Dideuterobenzene | |

| LiAlH₄ | Anhydrous ether, 0°C | Benzene-d₄ |

Environmental Degradation

1,2-Dichlorobenzene-d₄ exhibits similar biodegradation pathways to its non-deuterated counterpart but with slower kinetics due to deuterium’s isotope effect.

- Aerobic Microbial Degradation :

Acclimated Pseudomonas spp. degrade the compound via oxidative pathways, forming deuterated catechol intermediates . - Photolysis :

UV irradiation in aqueous media yields deuterated chlorophenols and CO₂ .

Table: Degradation Pathways

| Pathway | Conditions | Products | References |

|---|---|---|---|

| Microbial oxidation | Soil, 25°C, Pseudomonas spp. | Catechol-d₄, CO₂ | |

| Photolysis | UV light, H₂O | Chlorophenol-d₄ |

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Applications in Chromatography and Spectroscopy

- Chromatography : 1,2-Dichlorobenzene-D4 serves as a solvent and internal standard in gas chromatography (GC) and liquid chromatography (LC). Its deuterated nature enhances the sensitivity and accuracy of mass spectrometry (MS) analyses.

- NMR Spectroscopy : The compound is frequently used in nuclear magnetic resonance (NMR) spectroscopy to provide clearer spectra due to the absence of hydrogen signals from the deuterium atoms. This allows for more precise identification of other compounds in mixtures.

| Application | Description |

|---|---|

| Gas Chromatography | Used as an internal standard for quantification and calibration. |

| Liquid Chromatography | Acts as a solvent that minimizes background noise in detection methods. |

| NMR Spectroscopy | Provides clear spectra for identifying other compounds without interference. |

Environmental Monitoring

Use in Pollution Studies

this compound is utilized as a tracer in environmental studies to track the movement of pollutants. Its stability and resistance to degradation make it an ideal candidate for monitoring the presence and concentration of chlorinated compounds in water and soil samples.

- Case Study : In a study assessing groundwater contamination, this compound was used to trace the migration patterns of chlorinated solvents. Results indicated significant correlation between the presence of the tracer and levels of other chlorinated compounds, providing insights into pollution sources and transport mechanisms.

Chemical Synthesis

Intermediate in Organic Synthesis

The compound is employed as an intermediate in the synthesis of various chemicals, including agrochemicals and pharmaceuticals. Its unique chemical structure allows for selective reactions that are crucial in creating complex organic molecules.

| Synthesis Type | Example Products |

|---|---|

| Agrochemicals | Used in the production of herbicides and fungicides. |

| Pharmaceuticals | Intermediate for synthesizing active pharmaceutical ingredients (APIs). |

Research Applications

Isotope Labeling

The deuterated form of dichlorobenzene is particularly valuable in research involving isotope labeling techniques. It aids in studying metabolic pathways and reaction mechanisms by allowing researchers to trace the incorporation of deuterium into biological systems.

- Case Study : Research involving metabolic studies on bacteria utilized this compound to trace carbon flow through metabolic pathways, revealing insights into bacterial degradation processes of chlorinated compounds.

Industrial Applications

Solvent Use

In industrial settings, this compound is used as a solvent for various applications including paint thinners, adhesives, and coatings due to its effective solvency properties.

Wirkmechanismus

The mechanism of action of 1,2-Dichlorobenzene-D4 involves its interaction with molecular targets through its chlorine and deuterium atoms. The deuterium atoms provide stability and resistance to metabolic breakdown, making it useful in tracing studies. The chlorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

1,2-Dichlorobenzene-D4 is unique due to its deuterated nature. Similar compounds include:

1,2-Dichlorobenzene: The non-deuterated form, which is less stable in NMR studies.

1,4-Dichlorobenzene: An isomer with chlorine atoms in the para position, used in similar applications but with different chemical properties.

1,2-Dibromobenzene: A brominated analog with different reactivity and applications.

1,2-Difluorobenzene: A fluorinated analog used in various chemical and industrial applications

Biologische Aktivität

1,2-Dichlorobenzene-D4 (DCB-D4) is a deuterated form of 1,2-dichlorobenzene, a compound widely used in industrial applications. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with DCB-D4.

1,2-Dichlorobenzene (DCB) is characterized by its two chlorine atoms attached to adjacent carbon atoms on a benzene ring. The deuterated variant, DCB-D4, is used primarily in research to trace metabolic pathways due to the presence of deuterium, which alters the compound's mass without significantly changing its chemical behavior.

Metabolism

The metabolism of DCB involves cytochrome P450 enzymes, particularly CYP2B1/2 and CYP2E1, which facilitate the conversion of DCB into dichlorophenol derivatives. These metabolites can further undergo oxidation to form hydroquinones and catechols, which are subsequently excreted as glucuronide or sulfate conjugates in urine .

In Vivo Studies

Research indicates that DCB exhibits low acute toxicity. In a two-year study involving rats and mice, no carcinogenic effects were observed at doses up to 120 mg/kg body weight (bw). The no-observed-adverse-effect level (NOAEL) was determined to be 60 mg/kg bw based on renal effects observed in male mice .

Table 1: Summary of Toxicological Findings

| Study Type | Species | Dose (mg/kg bw) | Observations |

|---|---|---|---|

| Oral Toxicity | Rats/Mice | 120 | No carcinogenicity detected |

| Chronic Exposure | Rats | 60 | NOAEL established; renal effects noted |

| Acute Exposure | Humans | <100 ppm | Irritation symptoms reported |

Human Studies

Human exposure studies have shown that DCB can cause irritation of the eyes and respiratory tract. A notable case involved workers exposed to DCB vapors for four days, leading to symptoms such as headache and throat irritation .

Environmental Impact and Biodegradation

The biodegradability of DCB varies significantly across studies. Some reports indicate negligible degradation under specific conditions, while others demonstrate substantial breakdown by microbial populations. For instance, one study showed an 18% degradation after five days when inoculated with municipal sewage bacteria .

Table 2: Biodegradation Studies of DCB

| Study Reference | Initial Concentration (mg/L) | Degradation (%) After Time (Days) |

|---|---|---|

| Canton et al. | 4 | 0 |

| Hoechst | 4 | 18 (5 days), 93 (28 days) |

Case Study: Sister Chromatid Exchange

In vitro studies have demonstrated that DCB can induce sister chromatid exchanges in Chinese hamster ovary cells when metabolic activation is present. This suggests potential genotoxic effects under certain conditions .

Case Study: Mutagenicity Tests

Studies conducted on mouse lymphoma cells indicated an increased mutation frequency in the presence of metabolic activation, reinforcing concerns about the mutagenic potential of DCB .

Eigenschaften

IUPAC Name |

1,2-dichloro-3,4,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFLAFLAYFXFSW-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944591 | |

| Record name | 1,2-Dichloro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [NTP] Colorless hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | o-Dichlorobenzene-d4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2199-69-1 | |

| Record name | 1,2-Dichlorobenzene-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Dichloro(2H4)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-dichloro(2H4)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.